N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a fluorinated benzyl group, a substituted imidazole ring, and a sulfanyl acetamide moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methoxy-5-methylphenyl substituent on the imidazole ring may influence steric and electronic interactions with biological targets. The sulfanyl acetamide linker provides flexibility and hydrogen-bonding capacity, critical for target engagement .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-14-3-8-18(26-2)17(11-14)24-10-9-22-20(24)27-13-19(25)23-12-15-4-6-16(21)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPATALOQVMZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of sulfur. The fluorophenyl and methoxyphenyl groups are then introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated precursors and nucleophiles like sodium methoxide or potassium fluoride are often employed.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfanylacetamide group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a fluorophenyl group, an imidazole moiety, and a sulfanyl acetamide backbone. Its molecular formula is , with a molecular weight of approximately 373.44 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and biological activity |
| Imidazole Moiety | Provides potential for diverse pharmacological interactions |
| Sulfanyl Group | May influence metabolic stability and solubility |
Anticancer Activity
Recent studies have indicated that N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Anticancer Screening
A study published in Cancer Research highlighted the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed IC50 values of 12 µM and 15 µM, respectively, indicating potent cytotoxicity.
Antimicrobial Properties
The compound also displays promising antimicrobial activity against a range of bacterial strains. Preliminary tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
Research conducted by Journal of Antimicrobial Chemotherapy reported that this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and microbial resistance mechanisms.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| Protein Kinase B (Akt) | IC50 = 25 µM | Journal of Medicinal Chemistry |
| Dipeptidyl Peptidase IV (DPP-IV) | IC50 = 30 µM | Bioorganic & Medicinal Chemistry Letters |
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the fluorophenyl and methoxyphenyl groups can enhance the compound’s affinity for certain receptors or enzymes. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the imidazole core, aryl groups, and functional linkers. These modifications significantly impact pharmacological properties, solubility, and target specificity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Impact on Activity
- Fluorinated Aryl Groups : The 4-fluorophenyl moiety is a common feature (evident in ), improving target affinity and resistance to oxidative metabolism.
- Imidazole Modifications :
- 2-Methoxy-5-methylphenyl (target compound): May balance lipophilicity and steric hindrance, optimizing binding pocket interactions.
- Nitroimidazole (): Introduces redox-sensitive properties, relevant in hypoxia-targeted therapies.
- Methylsulfinyl (): Chiral sulfoxides exhibit enantiomer-specific activity; the (R)-configuration in showed superior hydrogen-bonding interactions.
Linker Variations
- Sulfanyl vs. Sulfinyl : Sulfanyl groups (e.g., target compound, ) enhance flexibility, while sulfinyl groups () introduce chirality and stronger hydrogen-bonding capacity.
- Acetamide vs. Pyridyl : Pyridyl-containing analogs () demonstrate improved solubility and π-π stacking with kinase ATP-binding sites.
Pharmacokinetic Considerations
- Methoxy Groups (): Increase aqueous solubility and may facilitate blood-brain barrier penetration.
- Chlorophenyl vs. Fluorophenyl : Chlorophenyl () offers greater metabolic stability but may increase toxicity risks compared to fluorophenyl.
Research Findings and Implications
- Kinase Inhibition : The methylsulfinyl analog () demonstrated potent p38 MAP kinase inhibition, with the (R)-enantiomer showing optimal hydrogen-bonding to the kinase’s hydrophobic pocket .
- Anticancer Potential: Nitroimidazole derivatives () are under investigation for hypoxic tumor targeting, while the target compound’s methoxy-methylphenyl group may enhance DNA intercalation or topoisomerase inhibition.
- Stereochemical Sensitivity : Enantiomeric sulfoxides (e.g., ) highlight the need for chiral resolution in drug development, as pharmacokinetic profiles vary significantly between (R)- and (S)-forms.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure includes a fluorophenyl group, an imidazole moiety, and a sulfanyl acetamide group, which contribute to its biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Biological Activity Overview
Recent research has focused on the compound's antimicrobial properties and its potential as an anticancer agent. The following table summarizes key findings from various studies:
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity demonstrated that this compound exhibited notable inhibition against various strains of bacteria, including resistant strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
- Anticancer Potential : In vitro studies revealed that the compound effectively induced apoptosis in human cancer cell lines. Flow cytometry analysis indicated increased levels of caspase activation, suggesting a mechanism involving mitochondrial pathways .
- Enzyme Interaction : The compound was evaluated for its ability to inhibit specific enzymes linked to cancer metabolism. Kinetic studies showed that it competes effectively with substrate binding, leading to decreased enzyme activity and subsequent reduction in cellular proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the fluorophenyl group and variations in the imidazole structure have been explored to enhance potency and selectivity against target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
